(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol
説明
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol is a pyrazole-derived compound featuring a methanol group attached to a phenyl ring substituted with a 1,3-dimethylpyrazole moiety. The 1,3-dimethyl groups on the pyrazole ring enhance steric stability and influence electronic properties, while the hydroxymethyl group contributes to hydrogen-bonding interactions.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
[4-(1,3-dimethylpyrazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9-12(7-14(2)13-9)11-5-3-10(8-15)4-6-11/h3-7,15H,8H2,1-2H3 |
InChIキー |
WEZZHPCKQRAHTG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2=CC=C(C=C2)CO)C |
製品の起源 |
United States |
準備方法
Synthesis of 1,3-Dimethylpyrazole Core
The 1,3-dimethyl substitution on the pyrazole ring is typically achieved by using methylhydrazine or by methylation of the pyrazole nitrogen atoms after ring formation.
Formation of Pyrazole-3-carboxylate Intermediates
Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are synthesized by reacting substituted acetophenones with diethyl oxalate in the presence of potassium tert-butoxide in tetrahydrofuran (THF), followed by cyclization with phenylhydrazine. This method can be adapted to prepare pyrazole carboxylates with 1,3-dimethyl substitution by using methylated hydrazines or methylated precursors.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acetophenone + Diethyl oxalate | Potassium tert-butoxide, THF | 0 °C to RT | 65-80 | Formation of ethyl 2,4-dioxo-4-arylbutanoates |
| Cyclization with phenylhydrazine | Ethanol, reflux | - | 65-80 | Formation of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates |
Reduction to this compound
The key step in obtaining the methanol substituent is the reduction of the carboxylate group to a primary alcohol.
- Lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C is used to reduce the pyrazole carboxylate to the corresponding pyrazolylmethanol derivative with high yield (up to 88%).
- The pyrazole carboxylate (10 mmol) is added dropwise to a cold solution of LiAlH4 (20 mmol) in diethyl ether.
- Stirring is continued for 1 hour at 0 °C.
- The reaction is quenched with saturated ammonium chloride solution.
- The organic layer is extracted, dried, and solvent removed under vacuum to yield the pyrazolylmethanol.
| Compound | Yield (%) | Physical State | Melting Point (°C) |
|---|---|---|---|
| (1,3-Dimethyl-1H-pyrazol-4-yl)phenylmethanol | 85-88 | Solid | 150-160 (approximate) |
Alternative Methods: Hydrazone and Formyl Intermediates
Another approach involves the synthesis of pyrazole aldehydes via hydrazone formation followed by chlorination and oxidation steps, which can then be further reduced or functionalized to yield the methanol derivative.
- Hydrazone derivatives are prepared by refluxing hydrazine derivatives with substituted acetophenones in ethanol.
- Phosphorous oxychloride (POCl3) treatment in dimethylformamide (DMF) converts hydrazones to pyrazole aldehydes.
- Subsequent reduction of aldehydes to alcohols is achieved using mild reducing agents.
Data Table Summarizing Key Preparation Steps and Yields
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern on the pyrazole ring and the presence of the methanol group.
- Infrared Spectroscopy (IR): Characteristic O-H stretching for methanol (~3200-3500 cm^-1) and aromatic C-H stretching confirm functional groups.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of this compound.
- Melting Point (MP): Provides purity assessment and confirmation of solid-state properties.
Summary of Research Discoveries and Methodological Insights
- The LiAlH4 reduction of pyrazole carboxylates is a robust and high-yielding method to access pyrazolylmethanols, including this compound.
- Hydrazone intermediates and subsequent chlorination/oxidation provide alternative routes to aldehyde intermediates, which can be reduced to the target alcohol, offering synthetic flexibility.
- The choice of starting materials and reaction conditions (solvent, temperature, catalyst) significantly influences yield and purity.
- Extensive spectral data validate the structural integrity of the synthesized compounds.
化学反応の分析
Types of Reactions
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methanol group, forming a simpler pyrazole derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)carboxylic acid.
Reduction: 1,3-Dimethyl-1H-pyrazole.
Substitution: Various halogenated derivatives of this compound.
科学的研究の応用
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in the substituents on the pyrazole and phenyl rings. Key comparisons include:
| Compound Name | Substituents on Pyrazole | Phenyl Ring Substituents | Functional Group | Molecular Weight |
|---|---|---|---|---|
| (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol | 1,3-Dimethyl | None | -CH2OH | 232.27 g/mol |
| (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol | 1-Methyl, 3-phenyl | None | -CH2OH | 188.23 g/mol |
| (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol | 1-Phenyl | 4-(Methylthio)phenyl | -CH2OH | 326.43 g/mol |
| [4-(5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanol | 1,3,4-Oxadiazole linker | 4-tert-Butylphenyl | -CH2OH | 308.38 g/mol |
Key Observations :
Comparison :
Physical Properties and Crystallography
Hydrogen bonding and crystal packing differ markedly:
*Predicted based on structural analogs. Note: Strong hydrogen bonds in oxadiazole derivatives () result in higher melting points compared to simpler pyrazole-methanol compounds .
Comparison :
生物活性
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory treatments. This article reviews the existing literature on its synthesis, biological evaluations, and molecular mechanisms, providing a comprehensive overview of its pharmacological properties.
The chemical formula for this compound is C12H14N2O. It features a phenolic structure substituted with a pyrazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenols with 1,3-dimethyl-1H-pyrazole under specific conditions. The following table summarizes some synthetic routes reported in the literature:
| Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Route 1 | 4-formylphenol + 1,3-dimethyl-1H-pyrazole | Methanol, reflux | 70% |
| Route 2 | 4-bromophenol + 1,3-dimethyl-1H-pyrazole | DMF, base-catalyzed | 65% |
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Aurora Kinase Inhibition : Compounds similar to this compound have been shown to inhibit Aurora-A and Aurora-B kinases with IC50 values in the low micromolar range. This suggests potential utility in targeting specific cancer types such as cervical and breast cancers .
- Cell Proliferation Studies : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells. These studies reported significant reductions in cell viability at concentrations as low as 0.5 µM .
Anti-inflammatory Effects
In addition to anticancer activity, compounds containing the pyrazole moiety have been associated with anti-inflammatory effects:
- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in models treated with pyrazole derivatives. This indicates a potential mechanism for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A study involving patients with advanced cervical cancer treated with an Aurora kinase inhibitor derived from the pyrazole scaffold showed a response rate of approximately 30%, indicating promise for further development .
- Case Study 2 : In a model of rheumatoid arthritis, a pyrazole derivative demonstrated a significant reduction in joint swelling and pain compared to control groups, suggesting its potential as an anti-inflammatory agent .
Molecular Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Interaction : The compound is believed to interact with the ATP-binding site of kinases like Aurora-A and Aurora-B, leading to inhibition of their activity and subsequent disruption of cancer cell cycle progression .
- Inflammatory Pathways : It may also modulate signaling pathways involved in inflammation by inhibiting NF-kB activation and reducing the expression of pro-inflammatory genes .
Q & A
Advanced Question
- Calculate dihedral angles between aromatic rings (e.g., pyrazole and phenyl planes < 5° deviation indicates near-planarity) .
- Use ORTEP-3 for visualizing thermal ellipsoids and assessing torsional flexibility .
- Validate against density functional theory (DFT) calculations for gas-phase vs. solid-state conformations.
What strategies mitigate low R-factor convergence during refinement?
Advanced Question
- Ensure high-resolution data (>0.8 Å) to reduce noise.
- Apply restraints for anisotropic displacement parameters (ADPs) in SHELXL .
- Use Hirshfeld surface analysis to identify unresolved electron density regions .
How are synthetic byproducts identified and minimized during preparation?
Basic Question
- LC-MS monitors reaction progress and detects intermediates/byproducts (e.g., unreacted aldehyde or dimerized species).
- Column chromatography (silica gel, hexane:ethyl acetate gradient) removes polar impurities.
- Adjust stoichiometry (1.2–1.5 equivalents of pyrazole precursor) to suppress side reactions .
What methods determine enantiomeric purity if chiral centers are present?
Advanced Question
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases (hexane:isopropanol).
- Circular dichroism (CD) to correlate absolute configuration with X-ray data .
- VCD spectroscopy coupled with computational modeling for non-crystalline samples.
How do intermolecular interactions influence the compound’s solid-state properties?
Advanced Question
Hydrogen-bonding networks and π-π interactions directly impact:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
